6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine
Overview
Description
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine, also known as THCP, is a newly discovered cannabinoid compound that has gained significant attention in the scientific community. THCP is a derivative of tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis. THCP has been found to be more potent than THC, and it is believed to have a greater potential for therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Reactions
The compound has been involved in various synthetic processes. For instance, its conversion into 5,6,7,8-tetrahydro-9H-cyclohepta[b]pyridin-9-one was achieved via N-oxide and hydroxy-derivatives, illustrating its utility in creating novel chemical structures (Jones, Jones, & Robinson, 1973). Another study described the synthesis of 2-alkoxy-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles using this compound, demonstrating its role in generating structurally diverse molecules (Girgis & Ahmed-Farag, 2003).
Potential Pharmacological Activities
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-amine analogues have shown promising pharmacological properties. For example, a study synthesized various derivatives with anti-inflammatory activities, highlighting the compound's potential in developing new therapeutics (Calhoun et al., 1995). Additionally, certain derivatives demonstrated significant in vitro inotropic activity, suggesting potential applications in cardiac therapeutics (Dionne et al., 1986).
Structural Analysis and Crystallography
The compound's derivatives have been studied for their structural characteristics using X-ray crystallography. This research aids in understanding the molecular configurations and bonding characteristics, which is crucial for designing new molecules and understanding their interactions (Nagalakshmi et al., 2015).
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-6-8-4-2-1-3-5-10(8)12-7-9/h6-7H,1-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMPWQOFIOWFIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444274 | |
Record name | 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine | |
CAS RN |
178209-28-4 | |
Record name | 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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